4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE
Description
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one is a heterocyclic compound combining a pyrrolidin-2-one core with 1,2,4-oxadiazole and substituted aromatic moieties.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-26-15-6-4-14(9-17(15)27-2)24-10-13(8-19(24)25)21-22-20(23-30-21)12-3-5-16-18(7-12)29-11-28-16/h3-7,9,13H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWUGQJBODYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile. The benzodioxole and pyrrolidinone moieties are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the synthesis would require careful control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Potential
Research has highlighted the anticancer potential of compounds featuring both benzodioxole and oxadiazole structures. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been suggested that the benzodioxole component may contribute to antioxidant activity, which helps mitigate oxidative stress in neuronal cells . Additionally, studies indicate that the compound could promote neurogenesis and enhance cognitive function in animal models.
Case Study 1: Antimicrobial Screening
In a study assessing various oxadiazole derivatives for antimicrobial efficacy, the target compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A series of assays were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to control groups. Mechanistic studies suggested that the compound induces apoptosis via caspase activation pathways .
Case Study 3: Neuroprotection in Animal Models
In a model of Alzheimer’s disease induced by amyloid-beta peptides, administration of the compound resulted in improved cognitive performance on behavioral tests compared to untreated controls. Histological analysis revealed reduced neuroinflammation and increased synaptic density in treated animals .
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Oxadiazole Derivatives
- The 1,3-benzodioxole group (shared with psychoactive compounds like safrole) may confer metabolic resistance compared to halogenated phenyl groups in pesticidal oxadiazoles . Unlike 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles , which prioritize aromatic heterocycles for planar stacking, the target compound’s 3,4-dimethoxyphenyl group could modulate solubility and membrane permeability.
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl) pyrrolidin-2-one , often referred to as Compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₀N₂O₄
- Molecular Weight : 246.22 g/mol
- CAS Number : 1000932-94-4
Compound A exhibits several biological activities attributed to its unique structural features:
- Antioxidant Activity : The oxadiazole moiety is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in neuroprotection and anti-inflammatory responses .
- Inhibition of Enzymatic Activity : Research indicates that compounds with oxadiazole structures can inhibit various enzymes such as monoamine oxidases (MAOs) and matrix metalloproteinases (MMPs), which are involved in neurodegenerative diseases and cancer progression .
- Neuroprotective Effects : In vitro studies have demonstrated that Compound A can activate the NRF2 pathway, enhancing cellular defense mechanisms against oxidative damage .
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
A study investigated the neuroprotective properties of Compound A in models of oxidative stress. Results showed significant protection against neuronal cell death induced by oxidative agents, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . -
Cytotoxicity Against Cancer Cells :
In another study, Compound A was tested against various cancer cell lines (e.g., A549 lung cancer cells). The results indicated that it exhibited cytotoxic effects comparable to standard chemotherapeutic agents without significant toxicity to normal cells. This suggests a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
